molecular formula C11H20N2O6S B3170065 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid CAS No. 939997-64-5

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid

Cat. No.: B3170065
CAS No.: 939997-64-5
M. Wt: 308.35 g/mol
InChI Key: SJUXSKMCWBAOPN-UHFFFAOYSA-N
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Description

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylsulfonyl group and a carboxylic acid group, along with a tert-butyl ester protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid typically involves multiple steps The reaction conditions often require the use of strong bases and solvents such as dichloromethane or dimethylformamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alkyl halides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethylpiperazine-2-carboxylic acid
  • 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylpiperazine-2-carboxylic acid
  • 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-ethylsulfonylpiperazine-2-carboxylic acid

Uniqueness

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O6S/c1-11(2,3)19-10(16)13-6-5-12(20(4,17)18)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUXSKMCWBAOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159056
Record name 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939997-64-5
Record name 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939997-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 mmol of Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester were dissolved in 20 ml methylenchloride. 1.05 eq of DIPEA and mesylchloride were added. The reaction mixture was stirred at room temperature for 30 min. The product was extracted from etylacetate/water. The crude material was redissolved in methanol and treated with 2N NaOH. The reaction mixture was stirred at room temperature for 2 h. The mixture was neutralized with HCl and the product isolated via extraction from ethylacetate/water.
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10 mmol
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid
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1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid
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1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid
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1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid
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1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid

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